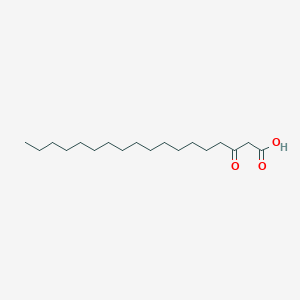

3-Oxooctadecanoic acid

Description

Properties

IUPAC Name |

3-oxooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21/h2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGGUZWHNVQJMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Oxooctadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010736 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Oxooctadecanoic Acid: A Technical Guide to its Biological Function in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxooctadecanoic acid, a long-chain beta-keto fatty acid, serves as a pivotal intermediate in the catabolism of fatty acids. While not a direct signaling molecule, its metabolic processing is intrinsically linked to cellular energy homeostasis and the regulation of metabolic pathways. This technical guide provides a comprehensive overview of the biological function of this compound, with a focus on its role in fatty acid beta-oxidation. This document details its metabolic fate, the enzymes involved in its transformation, and its contribution to cellular energy production. Furthermore, this guide outlines detailed experimental protocols for its study and presents quantitative data derived from analogous compounds to facilitate experimental design, alongside visualizations of relevant metabolic pathways and experimental workflows.

Introduction

This compound, also known as 3-ketostearic acid, is a saturated fatty acid with an oxo group at the beta-carbon position.[1][2][3] In biological systems, its primary significance lies in its role as a transient intermediate in the mitochondrial beta-oxidation of fatty acids.[2][4] This catabolic process is fundamental for energy production from lipids, generating acetyl-CoA, NADH, and FADH2, which subsequently fuel the citric acid cycle and oxidative phosphorylation.[5][6] Understanding the metabolism of this compound and the enzymes that process it is crucial for elucidating the intricacies of lipid metabolism and identifying potential therapeutic targets for metabolic disorders.

Metabolic Pathway and Enzymology

The biological activity of this compound is realized through its coenzyme A (CoA) derivative, 3-oxooctadecanoyl-CoA.[1][2] The free acid must first be activated to this thioester form to enter the beta-oxidation spiral.

Activation of this compound

Before it can be metabolized, this compound is activated by acyl-CoA synthetase enzymes, a reaction that consumes ATP to form 3-oxooctadecanoyl-CoA.

Role in Beta-Oxidation

3-Oxooctadecanoyl-CoA is the substrate for the final enzymatic step in each cycle of beta-oxidation, which is catalyzed by 3-ketoacyl-CoA thiolase.[2][4] This enzyme facilitates the thiolytic cleavage of 3-oxooctadecanoyl-CoA, yielding acetyl-CoA and hexadecanoyl-CoA (palmitoyl-CoA), which is two carbons shorter. The shortened acyl-CoA then re-enters the beta-oxidation pathway for further degradation.

References

An In-depth Technical Guide on the Role of 3-Keto Stearic Acid in Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Keto stearic acid, also known as 3-oxooctadecanoic acid, is a beta-keto fatty acid that holds a significant, albeit transient, position in cellular metabolism. While its role as a distinct signaling molecule in mammalian cells is not well-established, its Coenzyme A (CoA) derivative, 3-keto stearoyl-CoA, is a critical intermediate in the catabolism of stearic acid through the fatty acid beta-oxidation pathway. In contrast, in bacteria and plants, it serves as an intermediate in the type II fatty acid biosynthesis pathway. This guide provides a comprehensive overview of the metabolic context of 3-keto stearic acid, details its formation and degradation, and explores its potential, though speculative, roles in cellular processes. Furthermore, we present detailed experimental protocols for its analysis and summarize relevant enzymatic data to equip researchers with the necessary tools to investigate this molecule and its potential therapeutic implications.

Introduction to 3-Keto Stearic Acid

3-Keto stearic acid (this compound) is a long-chain keto fatty acid.[1] In mammalian cells, its primary significance lies in its role as a metabolic intermediate in the mitochondrial and peroxisomal beta-oxidation of stearic acid (C18:0), a common saturated fatty acid.[2] Unlike its parent molecule, stearic acid, which has been implicated in various signaling pathways, the direct signaling functions of free 3-keto stearic acid in mammals are currently not well understood.[3][4] However, its formation is an indispensable step in the energy extraction from one of the most abundant dietary saturated fatty acids.

In prokaryotes and plants, 3-keto stearic acid is an intermediate in the dissociated (type II) fatty acid biosynthesis pathway, where it is generated from hexadecenoyl-acyl-carrier-protein (ACP) and malonyl-ACP by the enzyme β-ketoacyl-ACP synthase II.[5] This highlights a divergent role of this molecule in different domains of life.

Metabolic Pathways Involving 3-Keto Stearic Acid

Fatty Acid Beta-Oxidation in Mammalian Cells

In mammals, 3-keto stearoyl-CoA is the third intermediate in each cycle of the beta-oxidation of stearoyl-CoA. This process systematically shortens the fatty acid chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2.

The key enzymatic steps involving the 18-carbon acyl-CoA are:

-

Dehydrogenation: Stearoyl-CoA is oxidized by Acyl-CoA Dehydrogenase to introduce a double bond.

-

Hydration: Enoyl-CoA Hydratase adds a water molecule across the double bond, forming 3-hydroxy stearoyl-CoA.

-

Dehydrogenation: 3-Hydroxyacyl-CoA Dehydrogenase oxidizes the hydroxyl group to a keto group, yielding 3-keto stearoyl-CoA .

-

Thiolysis: 3-Ketoacyl-CoA Thiolase cleaves 3-keto stearoyl-CoA, releasing acetyl-CoA and palmitoyl-CoA (C16-CoA), which then undergoes further rounds of beta-oxidation.

Type II Fatty Acid Synthesis in Bacteria and Plants

In bacteria and plants, 3-keto stearic acid is an intermediate in the fatty acid synthesis pathway. The key reaction is the condensation of hexadecenoyl-ACP with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase II, to form 3-oxo octadecenoyl-ACP.[5] Subsequent removal of the ACP group yields the free 3-keto stearic acid.[5]

Potential Cellular Roles and Signaling

While direct evidence for a signaling role of free 3-keto stearic acid in mammalian cells is lacking, we can hypothesize potential functions based on related molecules.

-

Metabolic Regulation: As an intermediate in fatty acid oxidation, the levels of 3-keto stearoyl-CoA are tightly linked to the energy status of the cell. It is plausible that accumulation of this intermediate could provide feedback regulation on the beta-oxidation pathway.

-

Precursor to Other Molecules: Although not documented, it is theoretically possible that 3-keto stearic acid could be a substrate for other enzymatic reactions, leading to the formation of novel signaling lipids.

-

Comparison to Stearic Acid Signaling: Stearic acid itself has been shown to influence mitochondrial dynamics by regulating mitofusin activity.[3] It is possible that its metabolites, including 3-keto stearic acid, could have distinct or overlapping roles in mitochondrial function.

Quantitative Data

| Enzyme | Substrate | Product(s) | Organism/Tissue | Km (µM) | Vmax (nmol/min/mg protein) | Reference(s) |

| 3-Hydroxyacyl-CoA Dehydrogenase | L-3-Hydroxyacyl-CoA | 3-Ketoacyl-CoA, NADH | Rat Liver | 20-100 | 1000-5000 | [6] |

| 3-Ketoacyl-CoA Thiolase | 3-Ketoacyl-CoA | Acyl-CoA (n-2), Acetyl-CoA | Rat Heart | 1-10 | 5000-15000 | [6] |

| Acyl-CoA Thioesterases (ACOTs) | Long-chain Acyl-CoAs | Free Fatty Acid, CoASH | Various | 1-20 | Variable | [6] |

Note: The provided kinetic parameters are representative estimates from the literature for enzymes acting on long-chain fatty acyl-CoAs and may vary based on specific experimental conditions.

Experimental Protocols

The analysis of 3-keto stearic acid in biological samples requires sensitive and specific analytical techniques due to its likely low abundance and transient nature. Below is a detailed protocol for its detection and quantification using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Protocol: UPLC-MS/MS Analysis of 3-Keto Stearic Acid

Objective: To extract, detect, and quantify 3-keto stearic acid from cultured cells or tissue homogenates.

Materials:

-

Cultured cells or tissue sample

-

Internal Standard (IS): 13C-labeled 3-keto stearic acid (if available) or a structurally similar keto-fatty acid

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer

Methodology:

-

Sample Preparation and Extraction: a. Harvest and wash cultured cells (approx. 1x10^6) with ice-cold PBS. For tissues, homogenize ~50 mg in ice-cold PBS. b. Add 1 mL of ice-cold 80% methanol containing the internal standard. c. Vortex vigorously for 1 minute. d. Incubate on ice for 20 minutes to precipitate proteins. e. Centrifuge at 15,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new tube and dry under a stream of nitrogen. g. Reconstitute the dried extract in 100 µL of 50% methanol for UPLC-MS/MS analysis.

-

UPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-2 min: 50% B

-

2-10 min: Linear gradient to 98% B

-

10-12 min: Hold at 98% B

-

12-12.1 min: Return to 50% B

-

12.1-15 min: Re-equilibration at 50% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Negative Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Capillary Voltage: -2.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Multiple Reaction Monitoring (MRM) Transitions:

-

3-Keto Stearic Acid: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of a standard)

-

Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

-

-

Conclusion and Future Directions

The primary role of 3-keto stearic acid in mammalian cells is as the CoA-esterified intermediate, 3-keto stearoyl-CoA, within the fatty acid beta-oxidation pathway. Its existence as a free acid is likely to be transient and at very low concentrations. While its direct signaling functions remain to be elucidated, its central position in lipid metabolism makes it a molecule of interest. Future research should focus on developing sensitive analytical methods to accurately measure its cellular levels under different metabolic conditions. Investigating the activity of acyl-CoA thioesterases towards 3-keto stearoyl-CoA could provide insights into the potential for the formation of the free acid. Furthermore, exploring the effects of exogenously applied 3-keto stearic acid on cellular processes, such as mitochondrial function and gene expression, may reveal novel biological activities. A deeper understanding of the metabolism and potential functions of 3-keto stearic acid could open new avenues for therapeutic interventions in metabolic diseases.

References

The Metabolic Crossroads of 3-Oxooctadecanoic Acid: A Technical Guide for Researchers

An In-depth Exploration of the Core Metabolic Pathway, Analytical Methodologies, and Clinical Relevance

For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, 3-Oxooctadecanoic acid represents a key, albeit transient, intermediate in the catabolism of long-chain fatty acids. Understanding its metabolic fate is crucial for deciphering the regulation of cellular energy homeostasis and for identifying potential therapeutic targets in a range of metabolic disorders. This technical guide provides a comprehensive overview of the this compound metabolic pathway, detailing the enzymatic processes, regulatory mechanisms, and its association with human health and disease. This document summarizes available quantitative data, provides detailed experimental protocols for the analysis of related compounds, and visualizes the core concepts through signaling and workflow diagrams.

The Core Metabolic Pathway: Beta-Oxidation of Octadecanoic Acid

This compound, in its biologically active form as 3-oxooctadecanoyl-CoA, is an intermediate in the mitochondrial beta-oxidation of stearic acid (octadecanoic acid), an 18-carbon saturated fatty acid.[1][2][3] The beta-oxidation spiral is a four-step enzymatic process that sequentially shortens the fatty acyl-CoA chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2.[1][4]

The formation and subsequent cleavage of 3-oxooctadecanoyl-CoA occur in the final two steps of each beta-oxidation cycle. The pathway is as follows:

-

Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond between the alpha and beta carbons of the fatty acyl-CoA, producing a trans-Δ²-enoyl-CoA and FADH₂.

-

Hydration: Enoyl-CoA hydratase adds a hydroxyl group to the beta-carbon, forming an L-3-hydroxyacyl-CoA.

-

Dehydrogenation: 3-Hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, yielding the 3-ketoacyl-CoA (in this case, 3-oxooctadecanoyl-CoA) and NADH.[5]

-

Thiolytic Cleavage: 3-ketoacyl-CoA thiolase (also known as thiolase I) catalyzes the cleavage of the 3-ketoacyl-CoA by a molecule of coenzyme A (CoA-SH).[6] This reaction releases a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter (in this case, hexadecanoyl-CoA or palmitoyl-CoA).[6]

This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules, which can then enter the citric acid cycle for further energy production.[4] For very long-chain fatty acids (VLCFAs), initial rounds of beta-oxidation may occur in peroxisomes.[7][8]

Enzymology and Regulation

The key enzyme responsible for the processing of 3-oxooctadecanoyl-CoA is 3-ketoacyl-CoA thiolase . There are multiple isoforms of this enzyme with varying substrate specificities and subcellular localizations (mitochondrial and peroxisomal).[6] Thiolase I exhibits broad chain-length specificity, acting on a range of 3-ketoacyl-CoAs.[6]

Regulation of Beta-Oxidation and 3-Ketoacyl-CoA Levels:

The flux through the beta-oxidation pathway is tightly regulated at several levels:

-

Substrate Availability: The entry of long-chain fatty acids into the mitochondria via the carnitine shuttle is a major rate-limiting step and is inhibited by malonyl-CoA, an intermediate in fatty acid synthesis.[9]

-

Allosteric Regulation: The activity of beta-oxidation enzymes is sensitive to the ratios of NADH/NAD+ and acetyl-CoA/CoA.[1] High ratios of these products inhibit the pathway. Specifically, acetyl-CoA can directly inhibit 3-ketoacyl-CoA thiolase.[10]

-

Transcriptional Control: The expression of genes encoding beta-oxidation enzymes is regulated by nuclear receptors, primarily the Peroxisome Proliferator-Activated Receptors (PPARs).[11][12] Fatty acids and their derivatives can act as ligands for PPARs, leading to increased transcription of genes involved in their own catabolism.[9]

Quantitative Data

Direct quantitative data on the cellular concentrations of this compound and its CoA ester are scarce in the literature. However, data from studies on related long-chain fatty acyl-CoAs and the kinetics of 3-ketoacyl-CoA thiolase with various substrates can provide valuable context.

Table 1: Kinetic Parameters of 3-Ketoacyl-CoA Thiolase with Various Substrates

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| Thermus thermophilus HB8 | 3-Oxoadipyl-CoA | 30 ± 2 | 1.8 ± 0.1 | [13] |

| Thermus thermophilus HB8 | 3-Oxopimeloyl-CoA | 25 ± 1 | 1.5 ± 0.1 | [13] |

| Candida tropicalis | Acetoacetyl-CoA | 17 | N/A | [14] |

| Candida tropicalis | 3-Ketooctanoyl-CoA | 11 | N/A | [14] |

Note: N/A indicates data not available in the cited source. The data presented are from various organisms and may not directly reflect the kinetics in human cells but illustrate the enzyme's activity on different chain-length substrates.

Table 2: Representative Concentrations of Long-Chain Acyl-CoAs in Rat Liver

| Acyl-CoA Species | Concentration (nmol/g wet weight) | Physiological State | Reference |

| Palmitoyl-CoA (C16:0) | 15-30 | Fed | [15] |

| Stearoyl-CoA (C18:0) | 5-10 | Fed | [15] |

| Oleoyl-CoA (C18:1) | 20-40 | Fed | [15] |

Note: These values represent the total tissue levels of long-chain acyl-CoAs and serve as an indicator of the potential substrate pool for the later stages of beta-oxidation where 3-oxooctadecanoyl-CoA is formed.

Experimental Protocols

The analysis of this compound and its CoA ester requires specialized analytical techniques due to their low abundance and chemical properties. Below are detailed methodologies for their analysis, primarily based on mass spectrometry techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for 3-Hydroxy and 3-Oxo Fatty Acids

This method is suitable for the analysis of the free fatty acid form and typically requires derivatization to increase volatility.[16][17]

1. Sample Preparation and Extraction:

- To 500 µL of plasma or serum, add a known amount of a stable isotope-labeled internal standard (e.g., 3-hydroxyoctadecanoic-d3 acid).[16]

- For total fatty acid analysis (free and esterified), hydrolyze the sample with 500 µL of 10 M NaOH for 30 minutes.[16]

- Acidify the samples with 6 M HCl.[16]

- Extract the lipids twice with 3 mL of ethyl acetate.[16]

- Evaporate the organic solvent under a stream of nitrogen.[16]

2. Derivatization:

- To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 80°C for 1 hour to form trimethylsilyl (TMS) derivatives.[16]

3. GC-MS Analysis:

- Column: HP-5MS capillary column (or equivalent).[16]

- Injection: 1 µL in splitless mode.[16]

- Oven Program: Initial temperature of 80°C for 5 minutes, ramp at 3.8°C/min to 200°C, then at 15°C/min to 290°C and hold for 6 minutes.[16]

- MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode. Monitor characteristic ions for the analyte and internal standard.[16]

Sample [label="Plasma/Serum Sample"];

Spike [label="Add Internal Standard"];

Hydrolysis [label="Alkaline Hydrolysis (Optional)"];

Acidification [label="Acidification"];

Extraction [label="Liquid-Liquid Extraction\n(Ethyl Acetate)"];

Drying [label="Evaporation (Nitrogen Stream)"];

Derivatization [label="TMS Derivatization (BSTFA)"];

Analysis [label="GC-MS Analysis (SIM Mode)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Quantification [label="Data Analysis and Quantification"];

Sample -> Spike;

Spike -> Hydrolysis;

Hydrolysis -> Acidification;

Acidification -> Extraction;

Extraction -> Drying;

Drying -> Derivatization;

Derivatization -> Analysis;

Analysis -> Quantification;

}

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Long-Chain Acyl-CoAs

This method is suitable for the direct analysis of the CoA ester form.[18]

1. Sample Preparation and Extraction:

- Homogenize 100-200 mg of tissue in a suitable buffer.

- Perform solid-phase extraction (SPE) to isolate the acyl-CoAs.[18] A C18 SPE cartridge can be used.

- Elute the acyl-CoAs and concentrate the sample.

2. LC-MS/MS Analysis:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm).[18]

- Mobile Phase: A gradient of ammonium hydroxide in water (pH 10.5) and acetonitrile.[18]

- MS Detection: Electrospray ionization (ESI) in positive mode using a triple quadrupole mass spectrometer.[18]

- Quantification: Use multiple reaction monitoring (MRM) to monitor specific precursor-product ion transitions for each acyl-CoA species.[18]

Synthesis of 3-Oxooctadecanoyl-CoA

A standard for the analysis can be synthesized from 3-ketopalmitic acid using N-hydroxysuccinimide esters.[19]

1. Activation of 3-Ketopalmitic Acid:

- React 3-ketopalmitic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent (e.g., DCC) to form the N-hydroxysuccinimide ester of 3-ketopalmitic acid.

2. Thioesterification:

- React the N-hydroxysuccinimide ester of 3-ketopalmitic acid with coenzyme A in a suitable buffer (e.g., sodium bicarbonate) to form 3-oxohexadecanoyl-CoA.

- Purify the product using chromatography (e.g., HPLC).

Clinical Relevance and Disease Association

Defects in the beta-oxidation pathway can lead to a group of genetic disorders known as fatty acid oxidation disorders (FAODs). While a specific disorder related solely to this compound is not well-defined, deficiencies in the enzymes that process long-chain fatty acids can lead to the accumulation of its precursors.

-

Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: A deficiency in this enzyme leads to the accumulation of long-chain 3-hydroxyacyl-CoAs.

-

Mitochondrial Trifunctional Protein (MTP) Deficiency: This affects the last three steps of long-chain fatty acid beta-oxidation, including the 3-ketoacyl-CoA thiolase activity.

-

Zellweger Syndrome: This is a peroxisomal biogenesis disorder where the beta-oxidation of very long-chain fatty acids is impaired, leading to their accumulation.[3][7][8][20]

The accumulation of fatty acid intermediates can have lipotoxic effects and disrupt cellular signaling.

Signaling Pathways and Future Directions

While direct signaling roles for this compound are not well-established, long-chain fatty acids and their CoA esters are known to act as signaling molecules.[21][22][23]

-

PPAR Activation: Long-chain fatty acids are natural ligands for PPARs, which regulate the expression of genes involved in lipid metabolism.[9][24] The accumulation of fatty acid intermediates in FAODs can lead to the activation of PPARα.[9] Further research is needed to determine if 3-oxooctadecanoyl-CoA can directly modulate PPAR activity.

-

Nuclear Receptor Signaling: Beyond PPARs, fatty acids can influence other nuclear receptors like Retinoid X Receptors (RXRs), which form heterodimers with PPARs.[25][26][27][28]

The development of specific assays to quantify this compound and its CoA ester in various physiological and pathological states will be crucial for elucidating its precise role in cellular signaling and as a potential biomarker for metabolic diseases.

This technical guide provides a foundational understanding of the metabolic pathway of this compound. Further research, particularly in quantifying its cellular levels and exploring its direct signaling functions, will undoubtedly uncover new insights into the intricate network of lipid metabolism and its role in human health and disease.

References

- 1. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation | PLOS Computational Biology [journals.plos.org]

- 2. Thiolase: A Versatile Biocatalyst Employing Coenzyme A–Thioester Chemistry for Making and Breaking C–C Bonds | Annual Reviews [annualreviews.org]

- 3. Peroxisome biogenesis disorders in the Zellweger spectrum: An overview of current diagnosis, clinical manifestations, and treatment guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of C20–38 Fatty Acids in Plant Tissues | MDPI [mdpi.com]

- 5. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiolase - Wikipedia [en.wikipedia.org]

- 7. Accumulation and defective beta-oxidation of very long chain fatty acids in Zellweger's syndrome, adrenoleukodystrophy and Refsum's disease variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.uva.nl [pure.uva.nl]

- 9. Activation of PPARα by Fatty Acid Accumulation Enhances Fatty Acid Degradation and Sulfatide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Very-long-chain 3-oxoacyl-CoA synthase - Wikipedia [en.wikipedia.org]

- 11. Positive regulation of the peroxisomal beta-oxidation pathway by fatty acids through activation of peroxisome proliferator-activated receptors (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genetic Evaluation of Physiological Functions of Thiolase Isozymes in the n-Alkane-Assimilating Yeast Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lipidmaps.org [lipidmaps.org]

- 17. researchgate.net [researchgate.net]

- 18. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Fatty acyl CoA esters as regulators of cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Fatty Acid Signaling Mechanisms in Neural Cells: Fatty Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Chemopreventive n-3 fatty acids activate RXRα in colonocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Omega-3 Fatty Acids Augment the Actions of Nuclear Receptor Agonists in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 28. rupress.org [rupress.org]

3-Keto Stearic Acid: A Metabolic Intermediate in Fatty Acid Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 19, 2025

Abstract

3-Keto stearic acid, also known as 3-oxooctadecanoic acid, is a pivotal metabolic intermediate in the type II fatty acid synthesis (FAS-II) pathway, predominantly found in bacteria and plants. This technical guide provides a comprehensive overview of the biosynthesis of 3-keto stearic acid, focusing on the enzymatic reactions and the broader context of fatty acid elongation. While direct quantitative data on the cellular concentrations and specific enzyme kinetics for 3-keto stearic acid are not extensively available in current literature, this guide outlines the established mechanisms of its formation and the experimental protocols necessary for its study. Furthermore, this document details methodologies for the analysis of fatty acid intermediates and discusses the potential, yet currently underexplored, role of keto-fatty acids in cellular signaling.

Introduction to 3-Keto Stearic Acid

3-Keto stearic acid (C18H34O3, molar mass: 298.46 g/mol ) is a transient β-keto fatty acid that serves as a key intermediate in the elongation cycle of fatty acid synthesis.[1] Specifically, it is the precursor to stearic acid in the FAS-II pathway. This pathway is distinct from the type I fatty acid synthesis (FAS-I) system found in mammals and fungi, making the enzymes of the FAS-II pathway, including the one producing 3-keto stearic acid, potential targets for the development of novel antibacterial agents.

Biosynthesis of 3-Keto Stearic Acid in the FAS-II Pathway

The synthesis of 3-keto stearic acid is an integral step in the elongation phase of the bacterial and plant fatty acid synthesis pathway. This process involves a series of enzymatic reactions that incrementally add two-carbon units to a growing acyl chain.

The key enzyme responsible for the formation of the 3-ketoacyl-ACP (acyl carrier protein) precursor to 3-keto stearic acid is β-ketoacyl-ACP synthase II (FabF) .[1] The reaction is a Claisen condensation where a C16 acyl-ACP (palmitoyl-ACP) is condensed with a two-carbon unit from malonyl-ACP.[1]

The overall reaction for the formation of 3-oxo-octadecanoyl-ACP is as follows:

Palmitoyl-ACP (C16) + Malonyl-ACP → 3-Oxo-octadecanoyl-ACP (C18) + ACP + CO2

Following this condensation, the 3-oxo-octadecanoyl-ACP undergoes a series of reduction and dehydration steps to form stearoyl-ACP, which can then be used for the synthesis of phospholipids and other cellular components. The free 3-keto stearic acid can be generated by the action of an acyl-ACP hydrolase.[1]

Below is a diagram illustrating the position of 3-keto stearic acid formation within the FAS-II elongation cycle.

Quantitative Data

Currently, there is a notable lack of publicly available quantitative data specifically detailing the intracellular concentrations of 3-keto stearic acid or the precise enzyme kinetics of β-ketoacyl-ACP synthase II (FabF) with its C16 substrate. This is likely due to the transient nature of 3-keto stearic acid as a metabolic intermediate within a larger biosynthetic pathway. However, general kinetic parameters for bacterial β-ketoacyl-ACP synthases have been reported in broader studies of fatty acid synthesis.

Table 1: General Properties of 3-Keto Stearic Acid

| Property | Value | Reference |

| Molecular Formula | C18H34O3 | [1] |

| Molar Mass | 298.46 g/mol | [1] |

| Synonyms | This compound, β-keto Stearic Acid | [1] |

Experimental Protocols

The analysis of 3-keto stearic acid and other fatty acid intermediates typically involves extraction from biological samples followed by derivatization and analysis by gas chromatography-mass spectrometry (GC-MS).

Extraction of Fatty Acids from Biological Samples

Objective: To extract total fatty acids from bacterial cells or plant tissues.

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Centrifuge

-

Glass test tubes with Teflon-lined caps

-

Rotary evaporator or nitrogen stream evaporator

Protocol:

-

Harvest bacterial cells by centrifugation or homogenize plant tissue in liquid nitrogen.

-

Resuspend the cell pellet or homogenized tissue in a known volume of methanol.

-

Add chloroform to the suspension in a ratio of 1:2 (methanol:chloroform).

-

Vortex the mixture vigorously for 15-20 minutes at room temperature.

-

Add 0.9% NaCl solution to the mixture to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:1:0.8.

-

Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase, which contains the lipids.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

-

The dried lipid extract can be stored at -20°C until derivatization.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

Objective: To convert fatty acids to their more volatile methyl esters for GC-MS analysis.

Materials:

-

BF3-methanol (14% w/v) or HCl-methanol (5% v/v)

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Heating block or water bath

Protocol:

-

Resuspend the dried lipid extract in a small volume of toluene.

-

Add 1-2 mL of BF3-methanol or HCl-methanol to the resuspended lipids.

-

Incubate the mixture at 60-100°C for 10-60 minutes in a tightly sealed tube.

-

After cooling to room temperature, add 1 mL of water and 2 mL of hexane.

-

Vortex vigorously for 1 minute and then centrifuge briefly to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

-

Wash the hexane layer with a saturated NaCl solution to remove any remaining catalyst.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

The FAMEs are now ready for GC-MS analysis.

GC-MS Analysis of FAMEs

Objective: To separate and identify fatty acid methyl esters.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560)

Typical GC-MS Parameters:

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 3-5°C/min, hold for 15 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ionization: Electron Impact (EI) at 70 eV.

-

MS Scan Range: m/z 50-550.

Identification of 3-keto stearic acid methyl ester would be based on its retention time and comparison of its mass spectrum to known standards or spectral libraries.

The workflow for the analysis of 3-keto stearic acid is depicted below.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest a specific signaling role for 3-keto stearic acid. Research into the signaling functions of fatty acids has largely concentrated on more abundant species such as palmitic acid and stearic acid, or on specialized lipid mediators.

However, it is plausible that as a keto-acid, 3-keto stearic acid could have unexplored biological activities. Keto-acids are known to be involved in various metabolic and signaling processes. For instance, ketone bodies (acetoacetate and β-hydroxybutyrate) are not only energy substrates but also act as signaling molecules, for example, through the inhibition of histone deacetylases (HDACs).

Further research is warranted to investigate whether 3-keto stearic acid, or other β-keto fatty acids, can modulate cellular signaling pathways, potentially through interactions with nuclear receptors, ion channels, or by serving as precursors for novel signaling lipids.

The logical relationship for investigating potential signaling roles is outlined below.

References

3-Oxooctadecanoic Acid: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxooctadecanoic acid, a β-keto fatty acid, is a pivotal intermediate in the highly conserved type II fatty acid biosynthesis (FASII) pathway found in bacteria and plants. Its transient existence as an acyl carrier protein (ACP) conjugate, 3-oxooctadecanoyl-ACP, underscores its fundamental role in the elongation of fatty acid chains. This technical guide provides a comprehensive overview of the discovery of this compound within the broader context of fatty acid metabolism research, details established synthetic and analytical protocols, and presents its known biological functions. The information is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development who are interested in this key metabolic intermediate and the enzymes responsible for its synthesis.

Discovery and Biological Context

The discovery of this compound is intrinsically linked to the elucidation of the fatty acid biosynthesis pathway. Rather than a singular discovery event, its identification emerged from the foundational work of biochemists in the mid-20th century who unraveled the stepwise process of fatty acid chain elongation. The type II fatty acid synthesis system, prevalent in bacteria and plant plastids, involves a series of enzymatic reactions that iteratively add two-carbon units to a growing acyl chain.

This compound exists primarily as a thioester conjugate with a small, highly conserved acyl carrier protein (ACP). The formation of 3-oxooctadecanoyl-ACP is a critical step in the elongation cycle. It is synthesized by the enzyme β-ketoacyl-ACP synthase II (FabF), which catalyzes the Claisen condensation of a 16-carbon acyl-ACP (hexadecanoyl-ACP) with malonyl-ACP. This reaction extends the fatty acid chain by two carbons, resulting in the 18-carbon β-ketoacyl-ACP intermediate.[1][2] The free acid form, this compound, can be liberated through the action of an acyl-ACP hydrolase.[1]

Given its role as a metabolic intermediate, this compound is not typically found in high concentrations within cells. Its primary function is to serve as a substrate for the next enzyme in the FASII pathway, β-ketoacyl-ACP reductase (FabG), which reduces the 3-keto group to a hydroxyl group, continuing the elongation cycle.

Experimental Protocols

Chemical Synthesis of this compound

While the isolation of this compound from biological sources is challenging due to its low abundance and transient nature, chemical synthesis provides a reliable method for obtaining this compound for research purposes. A common approach for the synthesis of β-keto acids is through the acylation of a malonic acid derivative followed by hydrolysis and decarboxylation. The following protocol is adapted from established methods for the synthesis of long-chain β-keto acids.[3][4]

Step 1: Synthesis of 5-(Hexadecanoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

This step involves the acylation of Meldrum's acid with hexadecanoyl chloride.

-

Materials:

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Hexadecanoyl chloride

-

Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve Meldrum's acid (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add pyridine (1.1 equivalents) with continuous stirring.

-

In a separate flask, dissolve hexadecanoyl chloride (1.0 equivalent) in anhydrous DCM.

-

Add the hexadecanoyl chloride solution dropwise to the Meldrum's acid solution over 30 minutes at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Step 2: Hydrolysis and Decarboxylation to this compound

-

Materials:

-

5-(Hexadecanoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (from Step 1)

-

Concentrated Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To the crude product from Step 1, add concentrated HCl.

-

Heat the mixture to reflux for 4 hours to facilitate hydrolysis and decarboxylation.

-

After cooling, extract the product with ethyl acetate.

-

Wash the organic layer with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

-

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of this compound by GC-MS, derivatization is necessary to improve its volatility and thermal stability. A common method is the conversion to its methyl ester.[1]

Protocol: Methyl Esterification with Boron Trifluoride (BF₃)-Methanol

-

Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a reaction vial.

-

Reagent Addition: Add 1 mL of 14% BF₃-methanol solution.

-

Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.

-

Extraction: After cooling, add 1 mL of hexane and 1 mL of saturated sodium chloride solution. Vortex thoroughly.

-

Phase Separation: Allow the layers to separate. The upper hexane layer contains the methyl 3-oxooctadecanoate.

-

Sample Collection: Carefully transfer the hexane layer to a new vial for GC-MS analysis.

Quantitative Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₃₄O₃ |

| Molecular Weight | 298.46 g/mol |

| Appearance | Solid (predicted) |

| IUPAC Name | This compound |

Table 2: Predicted Spectroscopic Data (for the methyl ester derivative)

| Analytical Technique | Expected Observations |

| GC-MS (Electron Impact) | McLafferty Rearrangement: A prominent ion at m/z 130 is expected.[1] |

| Alpha-Cleavage: A fragment ion at m/z 59 is likely.[1] | |

| ¹H NMR (CDCl₃) | -OCH₃: ~3.7 ppm (singlet) |

| -CH₂-C=O: ~3.4 ppm (singlet) | |

| -C=O-CH₂-CH₂-: ~2.5 ppm (triplet) | |

| -(CH₂)n-: ~1.2-1.6 ppm (multiplet) | |

| -CH₃: ~0.9 ppm (triplet) | |

| ¹³C NMR (CDCl₃) | C=O (keto): ~202 ppm |

| C=O (ester): ~174 ppm | |

| -OCH₃: ~52 ppm | |

| -CH₂-C=O: ~49 ppm | |

| -C=O-CH₂-: ~43 ppm | |

| -(CH₂)n-: ~22-34 ppm | |

| -CH₃: ~14 ppm |

Signaling Pathways and Biological Significance

Currently, there is no direct evidence to suggest that this compound functions as a signaling molecule. Its biological significance is firmly established as a crucial, albeit transient, intermediate in the de novo synthesis of fatty acids in bacteria and plants. The enzymes that catalyze its formation (β-ketoacyl-ACP synthases) are essential for bacterial viability and are considered attractive targets for the development of novel antimicrobial agents.

The regulation of the fatty acid biosynthesis pathway can be influenced by the levels of its intermediates, including acyl-ACPs. In some bacteria, acylated derivatives of ACP can exert feedback inhibition on key enzymes in the pathway, thereby controlling the overall rate of fatty acid production.[5]

Visualizations

Caption: Fatty acid biosynthesis elongation cycle showing the formation of 3-Oxooctadecanoyl-ACP.

Caption: Synthetic workflow for the chemical synthesis of this compound.

Conclusion

This compound is a well-established intermediate in the essential pathway of fatty acid biosynthesis in bacteria and plants. While its direct isolation from biological sources is not a common practice due to its transient nature, chemical synthesis provides a viable route for obtaining this compound for further study. Its primary significance lies in its role as a substrate in the fatty acid elongation cycle, and the enzymes associated with its metabolism are key targets for the development of new antimicrobial drugs. This guide provides a foundational understanding of this compound for researchers and professionals in related scientific fields.

References

3-Oxooctadecanoic acid and fatty acid oxidation

An In-depth Technical Guide on 3-Oxooctadecanoic Acid and Fatty Acid Oxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 3-ketostearic acid, is a long-chain beta-keto fatty acid.[1] In its activated coenzyme A (CoA) thioester form, 3-oxooctadecanoyl-CoA, it serves as a key intermediate in the mitochondrial beta-oxidation of octadecanoic acid (stearic acid). The beta-oxidation pathway is a critical catabolic process responsible for the breakdown of fatty acids to produce energy in the form of acetyl-CoA, NADH, and FADH2.[2][3] This guide provides a comprehensive technical overview of the role of this compound in fatty acid metabolism, details relevant experimental protocols, and presents quantitative data to support researchers in the fields of biochemistry and drug development.

The Role of 3-Oxooctadecanoyl-CoA in Mitochondrial Beta-Oxidation

Fatty acid beta-oxidation is a four-step cyclical process that occurs in the mitochondria and peroxisomes, systematically shortening the fatty acyl-CoA chain by two carbons per cycle.[4][5] 3-Oxooctadecanoyl-CoA is the substrate for the final step in the beta-oxidation cycle of C18 fatty acids.

The four core reactions of the beta-oxidation spiral are:

-

Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond between the alpha and beta carbons (C2 and C3), producing a trans-Δ²-enoyl-CoA molecule and FADH₂.[4]

-

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming an L-3-hydroxyacyl-CoA intermediate.[4]

-

Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group at the beta-carbon to a ketone, generating 3-ketoacyl-CoA (in this case, 3-oxooctadecanoyl-CoA) and NADH.[4]

-

Thiolysis: 3-ketoacyl-CoA thiolase (also known as beta-ketothiolase) cleaves the 3-ketoacyl-CoA molecule.[6] This reaction requires a molecule of free coenzyme A (CoA-SH) and results in the release of a two-carbon acetyl-CoA unit and a shortened acyl-CoA chain (in this case, hexadecanoyl-CoA or palmitoyl-CoA), which then re-enters the oxidation spiral.[3]

Regulation of Fatty Acid Oxidation

The regulation of fatty acid oxidation is a multi-level process, ensuring that this energy-generating pathway is active when required and suppressed when energy is abundant.

-

Substrate Availability: The entry of fatty acids into the mitochondria is a primary control point. Carnitine palmitoyltransferase I (CPT1), which facilitates the transport of long-chain fatty acyl-CoAs across the inner mitochondrial membrane, is the rate-limiting enzyme.[7]

-

Allosteric Regulation: CPT1 is allosterically inhibited by malonyl-CoA, an intermediate in fatty acid synthesis.[7][8] When glucose levels are high, malonyl-CoA levels rise, inhibiting fatty acid oxidation. Conversely, during fasting or exercise, malonyl-CoA levels fall, allowing for increased fatty acid transport and oxidation.[7] The pathway is also inhibited by high ratios of NADH/NAD⁺ and acetyl-CoA/CoA, which signal high energy status.[2]

-

Transcriptional Control: The expression of genes encoding fatty acid oxidation enzymes is regulated by transcription factors, most notably the peroxisome proliferator-activated receptors (PPARs), particularly PPARα, and the coactivator PGC-1α.[2][9]

Quantitative Data

Direct kinetic data for 3-oxooctadecanoyl-CoA is limited in the literature. However, the substrate specificity of 3-ketoacyl-CoA thiolase has been studied with various straight-chain 3-oxoacyl-CoAs, providing valuable comparative data.

| Enzyme | Substrate (3-Oxoacyl-CoA) | Source Organism | Km (µM) | Relative Vmax (%) |

| 3-Ketoacyl-CoA Thiolase | 3-Oxobutyryl-CoA (C4) | Rat Liver | ~5 | 100 |

| 3-Ketoacyl-CoA Thiolase | 3-Oxohexanoyl-CoA (C6) | Rat Liver | ~4 | ~110 |

| 3-Ketoacyl-CoA Thiolase | 3-Oxooctanoyl-CoA (C8) | Rat Liver | ~3 | ~120 |

| 3-Ketoacyl-CoA Thiolase | 3-Oxodecanoyl-CoA (C10) | Rat Liver | ~2 | ~130 |

| 3-Ketoacyl-CoA Thiolase | 3-Oxododecanoyl-CoA (C12) | Rat Liver | ~2 | ~140 |

| 3-Ketoacyl-CoA Thiolase | 3-Oxohexadecanoyl-CoA (C16) | Rat Liver | ~1 | ~150 |

Note: This table presents illustrative data compiled from typical findings in the literature for thiolase enzymes. Absolute values can vary significantly based on the specific isoform, purification, and assay conditions. The trend shows that mitochondrial thiolases often have a higher affinity (lower Km) and activity for longer-chain substrates.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound can be achieved via methods like the crossed Claisen condensation of two long-chain esters, followed by hydrolysis.[10]

Step 1: Crossed Claisen Condensation to form Methyl 3-Oxooctadecanoate

-

Preparation: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen).

-

Base Preparation: In a three-neck round-bottom flask, add sodium hydride (NaH, 1.1 equivalents) washed with anhydrous hexanes to remove mineral oil. Add anhydrous toluene.

-

Enolate Formation: Slowly add methyl hexadecanoate (palmitate) (1.0 equivalent) in anhydrous toluene to the NaH suspension and heat to reflux to initiate enolate formation.

-

Condensation: Once hydrogen evolution ceases, slowly add methyl acetate (1.1 equivalents) in anhydrous toluene to the reaction mixture while maintaining reflux. Continue refluxing for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction to 0°C and carefully quench by dropwise addition of chilled 1 M HCl to neutralize the base.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Concentrate the solvent under reduced pressure. The crude product, methyl 3-oxooctadecanoate, can be purified by silica gel column chromatography.

Step 2: Saponification to this compound

-

Hydrolysis: Dissolve the purified methyl 3-oxooctadecanoate in ethanol and add a 1 M aqueous solution of sodium hydroxide (NaOH, 1.2 equivalents).

-

Reaction: Stir the mixture at room temperature for 12 hours or until the starting material is consumed (monitored by TLC).

-

Acidification: Remove the ethanol under reduced pressure. Cool the remaining aqueous solution to 0°C and acidify with chilled 1 M HCl to a pH of ~2-3, which will precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Protocol 2: Analysis of 3-Oxo Fatty Acids by Mass Spectrometry

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific method for the analysis of 3-oxo fatty acids.[11]

-

Sample Preparation (Lipid Extraction):

-

Homogenize the biological sample (e.g., tissue, plasma) in a mixture of chloroform and methanol (2:1, v/v) according to the Folch method.

-

Add an appropriate internal standard (e.g., a ¹³C-labeled 3-oxo fatty acid) to the sample prior to extraction for accurate quantification.

-

Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., methanol).

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile/isopropanol with 0.1% formic acid (Mobile Phase B) is typically used.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Electrospray Ionization (ESI).

-

Quantification: Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring the transition of the precursor ion ([M-H]⁻) to a specific, characteristic product ion after fragmentation. For this compound (MW: 298.46 g/mol ), the precursor ion would be m/z 297.2.

-

-

Data Analysis:

-

Generate a calibration curve using known concentrations of a this compound standard.

-

Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[11]

-

Conclusion

This compound, in its CoA-activated form, is a pivotal intermediate in the beta-oxidation of long-chain saturated fatty acids. Its metabolism is tightly regulated by the energetic state of the cell through allosteric and transcriptional mechanisms that control the overall flux of the fatty acid oxidation pathway. While it is a transient species, understanding its formation and cleavage is fundamental to the study of lipid metabolism and associated metabolic disorders. The protocols and data presented in this guide offer a framework for researchers to synthesize, analyze, and investigate the role of this and other beta-keto acids in various biological contexts, potentially leading to the development of new therapeutic agents for metabolic diseases.

References

- 1. Showing Compound this compound (FDB027883) - FooDB [foodb.ca]

- 2. aocs.org [aocs.org]

- 3. benchchem.com [benchchem.com]

- 4. Beta oxidation - Wikipedia [en.wikipedia.org]

- 5. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. gosset.ai [gosset.ai]

- 7. microbenotes.com [microbenotes.com]

- 8. REGULATION OF FATTY ACID OXIDATION IN SKELETAL MUSCLE | Annual Reviews [annualreviews.org]

- 9. Regulation of mitochondrial fatty acid β-oxidation in human: what can we learn from inborn fatty acid β-oxidation deficiencies? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Enzymatic Synthesis of 3-Oxooctadecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic synthesis of 3-oxooctadecanoic acid, a C18 β-keto fatty acid. It details the primary biosynthetic pathway involving the Type II Fatty Acid Synthase (FAS) system, with a focus on the key enzyme, β-ketoacyl-acyl carrier protein (ACP) synthase. This document furnishes detailed experimental protocols for the expression and purification of the necessary enzymes, the preparation of substrates, and the execution of the enzymatic synthesis reaction. Additionally, it explores the reverse reaction catalyzed by 3-ketoacyl-CoA thiolase as part of the β-oxidation pathway. Quantitative data on enzyme kinetics are summarized in structured tables. Finally, potential signaling roles of this compound are discussed in the broader context of fatty acid and ketone body signaling, accompanied by illustrative diagrams of the metabolic pathways and experimental workflows.

Introduction

This compound, also known as 3-ketostearic acid, is a long-chain saturated fatty acid with a ketone group at the β-position (C3). It serves as a key intermediate in both fatty acid biosynthesis and catabolism.[1] In the biosynthetic pathway, its formation represents a critical carbon-carbon bond-forming step in the elongation of the fatty acid chain. Conversely, in β-oxidation, it is the final intermediate before thiolytic cleavage. The ability to synthesize this compound enzymatically offers a highly specific and controlled method for producing this valuable molecule for research and potential therapeutic applications. This guide will focus on the in vitro enzymatic synthesis of this compound, providing the necessary technical details for its production and analysis.

Enzymatic Pathways for this compound Synthesis and Degradation

The metabolism of this compound is primarily governed by two opposing pathways: the Fatty Acid Synthase (FAS) system for its synthesis and the β-oxidation pathway for its degradation.

Biosynthesis via the Type II Fatty Acid Synthase (FAS) System

In bacteria and plants, the de novo synthesis of fatty acids is carried out by the Type II FAS system, which comprises a series of discrete, soluble enzymes. The synthesis of 3-oxooctadecanoyl-ACP, the immediate precursor to this compound, is the result of a condensation reaction catalyzed by β-ketoacyl-ACP synthase (KAS).[2] Specifically, the elongation from a 16-carbon chain to an 18-carbon chain is mediated by KAS I (e.g., FabB in E. coli) or KAS II (e.g., FabF in E. coli).[3] The reaction involves the condensation of hexadecanoyl-ACP (C16-ACP) with malonyl-ACP.

The overall reaction is as follows:

Hexadecanoyl-ACP + Malonyl-ACP → 3-Oxooctadecanoyl-ACP + ACP + CO₂

Following its synthesis, the 3-oxooctadecanoyl-ACP can be hydrolyzed by an appropriate thioesterase to release the free fatty acid, this compound.[4]

Degradation via β-Oxidation

The catabolism of fatty acids occurs through the β-oxidation spiral in the mitochondria and peroxisomes. In this pathway, 3-oxooctadecanoyl-CoA is the substrate for the final step of a cycle, which is the thiolytic cleavage by 3-ketoacyl-CoA thiolase.[5] This reaction yields acetyl-CoA and a C16 acyl-CoA (palmitoyl-CoA).

The overall reaction is as follows:

3-Oxooctadecanoyl-CoA + CoA-SH ⇌ Palmitoyl-CoA + Acetyl-CoA

This reaction is reversible, and under certain conditions, 3-ketoacyl-CoA thiolase can catalyze the condensation of acetyl-CoA and a long-chain acyl-CoA to form a β-ketoacyl-CoA.[5]

Quantitative Data

The following tables summarize the kinetic parameters of the key enzymes involved in the synthesis and degradation of this compound and its precursors. Data for the specific C16 to C18 elongation is limited; therefore, data for related long-chain substrates are also included to provide a comparative context.

Table 1: Kinetic Parameters of β-Ketoacyl-ACP Synthases

| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

| E. coli FabB | Dodecanoyl-ACP | - | 0.11 | - | [3] |

| Malonyl-ACP | - | 0.057 | - | [3] | |

| E. coli FabF | C6-ACP & C10-ACP | - | Bimodal activity | - | [6] |

Table 2: Kinetic Parameters of 3-Ketoacyl-CoA Thiolases

| Enzyme Source | Substrate | Km (µM) | Specific Activity | Source |

| Candida tropicalis | Long-chain 3-ketoacyl-CoAs | - | High activity | [7] |

| Thermobifida fusca Tfu_0875 | Acetyl-CoA & Dicarbonyl-CoA | - | Monitored by DTNB assay | [8] |

Experimental Protocols

This section provides detailed protocols for the enzymatic synthesis of this compound, starting from the expression and purification of the required enzymes.

Expression and Purification of E. coli β-Ketoacyl-ACP Synthase I (FabB) and Acyl Carrier Protein (ACP)

This protocol is adapted from established methods for the purification of His-tagged proteins.[9]

Materials:

-

E. coli BL21(DE3) cells harboring expression plasmids for His-tagged FabB and His-tagged ACP

-

Luria-Bertani (LB) medium with appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

-

Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

-

Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

-

Ni-NTA affinity chromatography column

-

Dialysis buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)

Procedure:

-

Inoculate a starter culture of E. coli cells in LB medium with antibiotics and grow overnight at 37°C.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C.

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication on ice and clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer.

-

Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.

-

Concentrate the protein and determine the concentration using a Bradford assay. Store at -80°C.

Preparation of Acyl-ACP Substrates

This protocol describes the enzymatic acylation of holo-ACP.

Materials:

-

Purified holo-ACP

-

Hexadecanoyl-CoA and Malonyl-CoA

-

Acyl-CoA synthetase (for fatty acids) or Malonyl-CoA:ACP transacylase (FabD)

-

Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂)

-

ATP (for acyl-CoA synthetase)

Procedure for Hexadecanoyl-ACP:

-

Set up a reaction mixture containing holo-ACP, hexadecanoic acid, acyl-CoA synthetase, ATP, and CoA in the reaction buffer.

-

Incubate at 37°C for 1-2 hours.

-

Purify the hexadecanoyl-ACP from the reaction mixture using anion-exchange chromatography.

Procedure for Malonyl-ACP:

-

Set up a reaction mixture containing holo-ACP, malonyl-CoA, and purified FabD in the reaction buffer.

-

Incubate at 37°C for 30-60 minutes.

-

The malonyl-ACP can often be used directly in the subsequent synthesis reaction or purified by anion-exchange chromatography if necessary.

In Vitro Enzymatic Synthesis of 3-Oxooctadecanoyl-ACP

Materials:

-

Purified FabB

-

Prepared Hexadecanoyl-ACP and Malonyl-ACP

-

Synthesis buffer (e.g., 100 mM sodium phosphate pH 7.0, 1 mM DTT)

Procedure:

-

In a reaction vessel, combine hexadecanoyl-ACP and malonyl-ACP in the synthesis buffer.

-

Initiate the reaction by adding purified FabB.

-

Incubate the reaction at 37°C for 2-4 hours.

-

The product, 3-oxooctadecanoyl-ACP, can be purified by anion-exchange chromatography.

Hydrolysis of 3-Oxooctadecanoyl-ACP to this compound

Materials:

-

Purified 3-Oxooctadecanoyl-ACP

-

A suitable acyl-ACP thioesterase or chemical hydrolysis conditions (mild alkaline treatment).

Procedure (Enzymatic):

-

Incubate the purified 3-oxooctadecanoyl-ACP with a broad-specificity acyl-ACP thioesterase in a suitable buffer.

-

Monitor the reaction for the release of the free fatty acid.

-

Extract the this compound from the reaction mixture using an organic solvent after acidification.

Procedure (Chemical):

-

Treat the purified 3-oxooctadecanoyl-ACP with a mild alkaline solution (e.g., pH 9.0-10.0) at room temperature.

-

Monitor the hydrolysis by TLC or LC-MS.

-

Acidify the reaction mixture and extract the free fatty acid with an organic solvent.

Signaling Pathways and Logical Relationships

While direct signaling roles for this compound are not well-defined, its close relationship to other fatty acids and ketone bodies suggests potential involvement in cellular signaling.[1] Long-chain fatty acids and their derivatives are known to act as ligands for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid metabolism.[10] Ketone bodies, which are structurally related to β-keto acids, also have established signaling functions.[1]

Below are diagrams illustrating the key metabolic pathways and a logical workflow for the enzymatic synthesis of this compound.

Caption: Enzymatic synthesis of this compound.

Caption: β-Oxidation pathway of octadecanoyl-CoA.

Caption: Experimental workflow for synthesis.

Conclusion

This technical guide has outlined the enzymatic synthesis of this compound, a process of significant interest for researchers in lipid metabolism and drug development. The primary biosynthetic route through the Type II FAS system, utilizing β-ketoacyl-ACP synthase, provides a specific and controllable method for its production. By following the detailed protocols for enzyme purification, substrate preparation, and the synthesis reaction, researchers can generate this β-keto fatty acid for further investigation. While direct signaling roles of this compound are yet to be fully elucidated, its structural similarity to other bioactive lipids suggests a potential for involvement in cellular regulation. The information and methodologies presented here serve as a robust foundation for future studies aimed at exploring the biological functions and therapeutic potential of this compound.

References

- 1. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate Recognition by β-Ketoacyl-ACP Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Efficient free fatty acid production in Escherichia coli using plant acyl-ACP thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiolase - Wikipedia [en.wikipedia.org]

- 6. The β-Ketoacyl-ACP Synthase FabF Catalyzes Carbon-Carbon Bond Formation in a Bimodal Pattern for Fatty Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Occurrence and possible roles of acetoacetyl-CoA thiolase and 3-ketoacyl-CoA thiolase in peroxisomes of an n-alkane-grown yeast, Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. edepot.wur.nl [edepot.wur.nl]

An In-depth Technical Guide to 3-Keto Fatty Acid Metabolism in Diverse Organisms

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Keto fatty acids are pivotal intermediates in the metabolic processing of fatty acids, situated at a crucial juncture in both their synthesis and degradation. The metabolism of these molecules, while sharing fundamental biochemical principles, exhibits remarkable diversity across different biological kingdoms. This technical guide provides a comprehensive overview of 3-keto fatty acid metabolism in bacteria, yeast, plants, and mammals, with a focus on comparative analysis, quantitative data, experimental methodologies, and regulatory pathways. Understanding these differences is paramount for researchers in metabolic engineering, disease pathology, and the development of novel therapeutics targeting metabolic pathways.

Core Metabolic Pathways

The metabolism of 3-keto fatty acids is primarily associated with two opposing pathways: fatty acid biosynthesis and fatty acid β-oxidation.

Fatty Acid Biosynthesis: In most organisms, the synthesis of fatty acids involves the sequential addition of two-carbon units derived from acetyl-CoA. A key intermediate in this process is a 3-ketoacyl group attached to either an Acyl Carrier Protein (ACP) in bacteria and plants (Type II Fatty Acid Synthase - FASII) or to a domain of a large multifunctional enzyme in mammals and yeast (Type I Fatty Acid Synthase - FASI).

Fatty Acid β-Oxidation: This catabolic process breaks down fatty acids into acetyl-CoA, which can then enter the citric acid cycle for energy production. The final step of each β-oxidation cycle involves the thiolytic cleavage of a 3-ketoacyl-CoA, catalyzed by a 3-ketoacyl-CoA thiolase.

Comparative Analysis of Pathways Across Organisms

While the core reactions are conserved, the subcellular localization and enzymatic machinery of 3-keto fatty acid metabolism display significant variations.

-

Bacteria: Bacteria utilize the Type II Fatty Acid Synthase (FASII) system, which consists of discrete, monofunctional enzymes.[1] This pathway is essential for the synthesis of phospholipids for bacterial membranes and is a key target for antibiotic development due to its structural divergence from the mammalian FASI system.[1][2] β-oxidation in prokaryotes occurs in the cytosol.[3]

-

Yeast (Saccharomyces cerevisiae): Yeast employs a Type I FASI system for fatty acid synthesis, similar to mammals. However, β-oxidation in yeast occurs exclusively within peroxisomes.[4] This compartmentalization is a key distinguishing feature from mammalian metabolism.

-

Plants: Plants possess a Type II FAS system located in the plastids for de novo fatty acid synthesis. β-oxidation in plants occurs primarily in peroxisomes and glyoxysomes, playing a crucial role during seed germination and in other developmental processes.[5][6] Unlike mammals, plants can have both peroxisomal and, to a lesser extent, mitochondrial β-oxidation, with peroxisomal β-oxidation being the major pathway.[7]

-

Mammals: Mammals utilize a cytosolic Type I FASI system. β-oxidation occurs in two main compartments: mitochondria and peroxisomes.[4] Mitochondrial β-oxidation is the primary pathway for the degradation of most fatty acids for energy production.[8] Peroxisomal β-oxidation is responsible for the initial breakdown of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids.[5][8]

Quantitative Data

A direct, comprehensive comparison of kinetic parameters and metabolite concentrations across all four organism groups is challenging due to variations in experimental conditions and reporting standards in the literature. However, the following tables summarize available quantitative data for key enzymes and metabolites.

Table 1: Kinetic Parameters of 3-Ketoacyl-CoA Thiolases

| Organism | Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Reference |

| Mammal (Human) | Mitochondrial 3-ketoacyl-CoA thiolase (T1) | Acetoacetyl-CoA | ~68 | ~0.7 s-1 (kcat) | [9] |

| Plant (Arabidopsis thaliana) | Peroxisomal 3-ketoacyl-CoA thiolase (KAT2) | Acetoacetyl-CoA | Data not readily available | Data not readily available | [10] |

| Yeast (Saccharomyces cerevisiae) | Peroxisomal 3-ketoacyl-CoA thiolase (Pot1p) | 3-Ketoacyl-CoA | Data not readily available | Data not readily available | [11] |

| Bacteria (Escherichia coli) | 3-Ketoacyl-ACP reductase (FabG) | Acetoacetyl-ACP | Data not readily available | Data not readily available | [12] |

Note: Comprehensive and directly comparable kinetic data for 3-ketoacyl-CoA thiolases across these diverse organisms is sparse in the literature. The provided data for human T1 serves as a mammalian reference point. Further targeted kinetic studies are required for a complete comparative analysis.

Table 2: Representative Intracellular Metabolite Concentrations

| Organism | Compartment | Metabolite | Concentration | Growth Conditions/Reference |

| Bacteria (Escherichia coli) | Cytosol | Acetyl-CoA | 20 - 600 µM | Aerobic growth on glucose[6][13][14] |

| Cytosol | Malonyl-CoA | 4 - 90 µM | Aerobic growth on glucose[6][13] | |

| Yeast (Saccharomyces cerevisiae) | Cytosol | Acyl-CoA pool | Significantly expanded with ACBP overexpression | [15][16][17] |

| Plant (Arabidopsis thaliana) | Peroxisome | Acyl-CoAs | Accumulate in β-oxidation mutants | [1][7][18] |

| Mammal (Rat Liver) | Mitochondria | Acetyl-CoA | ~200 - 1400 µM | Fed vs. Starved states[8][19] |

| Cytosol | Acetyl-CoA | ~5 - 30 µM | [8] |

Note: Metabolite concentrations are highly dynamic and depend on the specific organism, growth conditions, and cellular compartment. The values presented are illustrative ranges found in the literature under specific experimental setups.

Signaling Pathways and Regulation

The metabolism of 3-keto fatty acids is tightly regulated to meet the energetic and biosynthetic needs of the cell. The regulatory mechanisms differ significantly across organisms.

Bacterial Regulation (e.g., E. coli)

In E. coli, the transcription factor FadR is a master regulator of fatty acid metabolism. It acts as a repressor of the fad genes (fatty acid degradation) and an activator of the fab genes (fatty acid biosynthesis).[3][4][13] The binding of long-chain acyl-CoA molecules to FadR inhibits its DNA-binding activity, leading to the derepression of the fad genes and the cessation of fab gene activation.[5][20] This allows the bacterium to switch from synthesizing its own fatty acids to utilizing exogenous sources.

References

- 1. Peroxisomal Acyl-CoA Synthetase Activity Is Essential for Seedling Development in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maximal velocity (Vmax) of ATP synthase at 45 - Bacteria Escherichia coli - BNID 104893 [bionumbers.hms.harvard.edu]

- 3. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]

- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]

- 5. microbiologyresearch.org [microbiologyresearch.org]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. Peroxisomal ATP Import Is Essential for Seedling Development in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Medium chain 3-ketoacyl-coenzyme A thiolase deficiency: a new disorder of mitochondrial fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Requirement for 3-ketoacyl-CoA thiolase-2 in peroxisome development, fatty acid beta-oxidation and breakdown of triacylglycerol in lipid bodies of Arabidopsis seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] The 1.8 A crystal structure of the dimeric peroxisomal 3-ketoacyl-CoA thiolase of Saccharomyces cerevisiae: implications for substrate binding and reaction mechanism. | Semantic Scholar [semanticscholar.org]

- 12. Characterization of maximal enzyme catalytic rates in central metabolism of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Intracellular concentrations of acetyl-CoA an - Bacteria Escherichia coli - BNID 114622 [bionumbers.hms.harvard.edu]

- 15. Yeast acyl-CoA-binding protein: acyl-CoA-binding affinity and effect on intracellular acyl-CoA pool size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Yeast acyl-CoA-binding protein: acyl-CoA-binding affinity and effect on intracellular acyl-CoA pool size - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Intrinsic acyl-CoA thioesterase activity of a peroxisomal ATP binding cassette transporter is required for transport and metabolism of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

The Gatekeepers: A Technical Guide to the Cellular Uptake and Transport of 3-Oxooctadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction